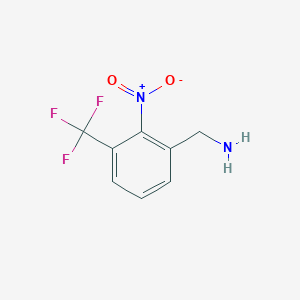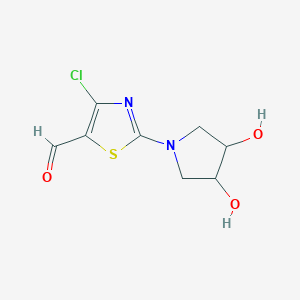
4-Chloro-2-(3,4-dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(3,4-dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrolidine ring, and an aldehyde group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,4-dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions involving suitable pyrrolidine derivatives.
Aldehyde Formation: The aldehyde group can be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Chloro-2-(3,4-dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
4-Chloro-2-(3,4-dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory, anti-cancer, and anti-microbial compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a building block in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 4-Chloro-2-(3,4-dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(3,4-Dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chloro-1,3-thiazole-5-carbaldehyde: Lacks the pyrrolidine ring, which may influence its interaction with biological targets.
Uniqueness
4-Chloro-2-(3,4-dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the pyrrolidine and thiazole rings, along with the chlorine atom and aldehyde group. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
特性
分子式 |
C8H9ClN2O3S |
|---|---|
分子量 |
248.69 g/mol |
IUPAC名 |
4-chloro-2-(3,4-dihydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H9ClN2O3S/c9-7-6(3-12)15-8(10-7)11-1-4(13)5(14)2-11/h3-5,13-14H,1-2H2 |
InChIキー |
OWBZHZSKUMTRFC-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CN1C2=NC(=C(S2)C=O)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


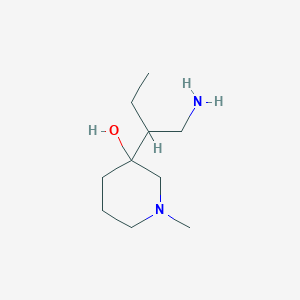
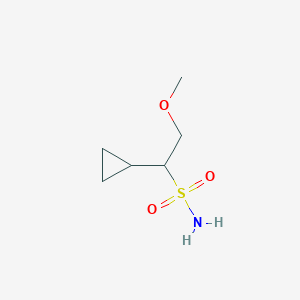
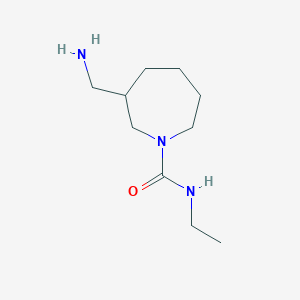

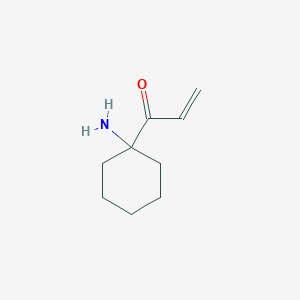
![5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13150561.png)
![7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13150566.png)
![hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13150578.png)
![(2S)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13150588.png)
